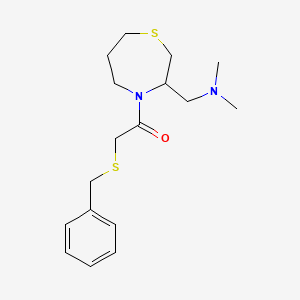

2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone" is a chemical entity that appears to be related to various research areas, including organic synthesis, spectroscopy, and biological activity. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazole and thiazolidinone derivatives, as seen in the preparation of benzothiazolamine-based bisthiourea precursors and their subsequent cyclization into symmetrical bis methyl acetates . Similar synthetic strategies could potentially be applied to the target compound, utilizing appropriate starting materials and reaction conditions to introduce the benzylthio and dimethylamino groups into the thiazepan backbone.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as FT-IR, NMR (1H -13C), UV–Vis spectroscopies, and single-crystal X-ray diffraction methods . These methods provide detailed information on the geometry, vibrational modes, and chemical shifts, which are crucial for understanding the molecular structure. Density functional theory (DFT) calculations are also employed to optimize the structure and predict various properties, which could be similarly used to analyze the molecular structure of "2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone".

Chemical Reactions Analysis

The reactivity of similar compounds includes interactions with NH-acidic heterocycles, leading to the formation of products such as 2-thiohydantoins and thiourea derivatives . The reaction mechanisms often involve intermediates like zwitterions, isothiocyanates, and aziridines, which can undergo various transformations. These insights into the reactivity of structurally related compounds can shed light on the types of chemical reactions that "2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by their spectroscopic data and thermal behavior . The TG/DTA thermogram, for instance, provides information on the thermal stability and decomposition patterns. QSAR studies and molecular modeling can predict the biological activity and interaction with biological targets, such as enzymes and DNA . These methods could be applied to determine the physical and chemical properties of the compound , including its potential biological activities.

Wissenschaftliche Forschungsanwendungen

Diverse Library Generation Through Alkylation and Ring Closure Reactions : A study by Roman (2013) in "Acta Chimica Slovenica" involved using a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This process generated a diverse library of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives, highlighting the compound's utility in synthesizing structurally diverse molecules (Roman, 2013).

Tautomerism and Metal Complexation Studies : Jones et al. (2013) in "Organic & Biomolecular Chemistry" conducted a comprehensive study involving synthetic, spectroscopic, and theoretical investigations into the structure of 2-acylmethyl-4,4-dimethyl-2-oxazolines. The research revealed insights into tautomerism and the potential for metal complexation, which could have implications for coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Antineoplastic Agent Development : Abdou, Shaddy, and Kamel (2017) in "Chemical Papers" synthesized thiazolobenzimidazoles incorporating phosphor esters with potential anticancer properties. The study highlights the compound's relevance in the development of hydrophilic antineoplastic agents (Abdou, Shaddy, & Kamel, 2017).

Synthesis of Heterocyclic Compounds : Darweesh et al. (2016) in "Research on Chemical Intermediates" reported the synthesis of various heterocycles pendant to benzothiazole and benzimidazole ring systems using enaminosulfones. This study demonstrates the versatility of these compounds in synthesizing novel heterocyclic compounds (Darweesh et al., 2016).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Other Derivatives : Abdel‐Aziz et al. (2008) in "ChemInform" utilized E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one for the synthesis of various derivatives, including pyrazolo[1,5-a]pyrimidine. The study provided insights into the compound's potential for synthesizing novel derivatives with biological activity (Abdel‐Aziz et al., 2008).

Biological Activities of Thiazolo[3,2-a]-benzimidazole Derivatives : Abdel‐Aziz et al. (2011) in "Zeitschrift für Naturforschung C" synthesized various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles and explored their biological activities, including immunosuppressive and cytotoxic effects. This study demonstrates the compound's potential in medicinal chemistry (Abdel‐Aziz et al., 2011).

Eigenschaften

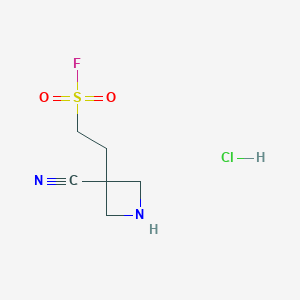

IUPAC Name |

2-benzylsulfanyl-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS2/c1-18(2)11-16-13-21-10-6-9-19(16)17(20)14-22-12-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSSFCRZALDXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)CSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)

![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)

![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)